molecular formula C9H17N3O2 B11805401 2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide

2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide

Cat. No.: B11805401
M. Wt: 199.25 g/mol
InChI Key: IKNJCLSBSXFWKB-UHFFFAOYSA-N
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Description

2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, an amino group, and an acetamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide typically involves the reaction of 3-amino-2-oxopiperidine with N-ethylacetamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be scaled up by using larger reaction vessels and optimizing the reaction parameters to ensure consistent quality and yield. Purification of the compound is typically achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-2-oxopiperidin-1-yl)acetic acid hydrochloride
  • 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethyl-acetamide

Uniqueness

2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide

InChI

InChI=1S/C9H17N3O2/c1-2-11-8(13)6-12-5-3-4-7(10)9(12)14/h7H,2-6,10H2,1H3,(H,11,13)

InChI Key

IKNJCLSBSXFWKB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1CCCC(C1=O)N

Origin of Product

United States

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